molecular formula C17H24N2O2 B2672623 N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide CAS No. 941998-28-3

N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide

Cat. No.: B2672623
CAS No.: 941998-28-3
M. Wt: 288.391
InChI Key: TVTODKUWMFTZIF-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a cyclopentyl group and a phenylbutan-2-yl group attached to an oxalamide core.

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of cyclopentylamine with 4-phenylbutan-2-ylamine in the presence of oxalyl chloride. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research has explored its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide can be compared with other similar compounds, such as:

    N1-cyclopentyl-N2-(4-phenylbutan-2-yl)urea: This compound has a similar structure but contains a urea group instead of an oxalamide group.

    N1-cyclopentyl-N2-(4-phenylbutan-2-yl)carbamate: This compound features a carbamate group, which can lead to different chemical and biological properties.

    N1-cyclopentyl-N2-(4-phenylbutan-2-yl)amide: This compound has an amide group, which can affect its reactivity and interactions with biological targets.

This compound stands out due to its unique oxalamide group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(11-12-14-7-3-2-4-8-14)18-16(20)17(21)19-15-9-5-6-10-15/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTODKUWMFTZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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